2-(3-Methylphenyl)aniline

Vue d'ensemble

Description

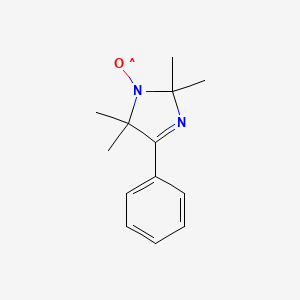

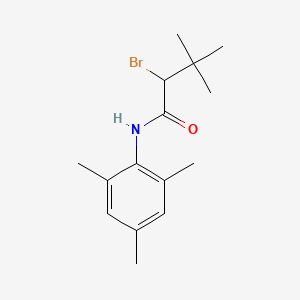

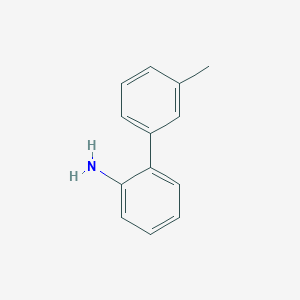

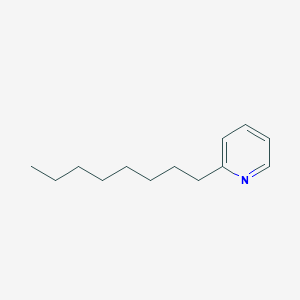

2-(3-Methylphenyl)aniline is an organic compound with the molecular formula C13H13N. It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 . Aniline is the prototypical aromatic amine and is a precursor to many industrial chemicals .

Synthesis Analysis

Anilines, including 2-(3-Methylphenyl)aniline, are generally derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities . These building blocks contain a benzene ring in which a carbon–hydrogen (C–H) bond can be replaced with a carbon–nitrogen (C–N) bond without disrupting the aromatic system, thus producing the nitrogenated aromatic framework of an aniline . This method for making anilines is known as the nitration–reduction pathway .Molecular Structure Analysis

The molecular structure of 2-(3-Methylphenyl)aniline consists of a benzene ring with a nitrogen atom attached, making it an aromatic amine . The molecular weight of this compound is 183.25 g/mol.Chemical Reactions Analysis

Anilines, including 2-(3-Methylphenyl)aniline, are key ingredients for making pharmaceuticals, agrochemicals, dyes, electronic materials, and polymers . They are also precursors for one of the two monomers needed to produce polyurethane materials .Physical And Chemical Properties Analysis

Aniline, the parent compound of 2-(3-Methylphenyl)aniline, is a musty, fishy-smelling yellowish to brownish, greasy liquid . It has a boiling point of about 184 °C and a melting point of about -6 °C . Aniline is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether .Applications De Recherche Scientifique

Synthesis of Anilines

Anilines, including 2-(3-Methylphenyl)aniline, are crucial in the field of organic synthesis . They are used in various reactions, including direct nucleophilic substitution, nucleophilic substitution through aryne intermediates, and nitroarene reduction . These reactions are fundamental in the synthesis of a wide range of organic compounds .

Methylation of Anilines

2-(3-Methylphenyl)aniline can undergo methylation with methanol, catalyzed by cyclometalated ruthenium complexes . This process, known as a hydrogen autotransfer procedure, selectively produces N-methylanilines . This method is particularly useful in the pharmaceutical industry, where N-methylation of amines is often used to increase

Safety and Hazards

Aniline, the parent compound of 2-(3-Methylphenyl)aniline, is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It may cause an allergic skin reaction, serious eye damage, and drowsiness or dizziness . It is suspected of causing genetic defects and cancer, and it causes damage to organs through prolonged or repeated exposure .

Orientations Futures

There is ongoing research into the synthesis and applications of anilines, including 2-(3-Methylphenyl)aniline. For example, a new approach for the synthesis of phenothiazines, which are an important class of compounds in medicinal chemistry, has been developed using a dual catalytic thioarylation of anilines as the key step . This suggests that there are still many possibilities for the development and application of anilines in various fields.

Mécanisme D'action

Target of Action

2-(3-Methylphenyl)aniline is a type of aromatic amine . Aromatic amines are organic compounds that contain a benzene ring and a single methyl group and one amino group

Mode of Action

Aromatic amines, in general, are known to undergo electrophilic substitution readily due to excessive π-electrons delocalization . This allows them to interact with various biological targets, potentially leading to a variety of physiological effects.

Biochemical Pathways

For instance, some aromatic amines have been found to inhibit enzymes such as α-amylase and glucose-6-phosphatase .

Pharmacokinetics

It’s known that the pharmacokinetics of aromatic amines can vary significantly depending on their specific chemical structure .

Result of Action

For instance, some aromatic amines have been found to have antimicrobial activity .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-(3-Methylphenyl)aniline. For example, aromatic amines can interact with photo-excited states of certain compounds, leading to fluorescence quenching . Additionally, exposure to aniline, a type of aromatic amine, can lead to effects on the lung, such as upper respiratory tract irritation .

Propriétés

IUPAC Name |

2-(3-methylphenyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N/c1-10-5-4-6-11(9-10)12-7-2-3-8-13(12)14/h2-9H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEINGNAGTYZIMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363666 | |

| Record name | 2-(3-methylphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

73818-73-2 | |

| Record name | 2-(3-methylphenyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363666 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-Methoxyphenyl)-1-oxoprop-2-enyl]pyridine](/img/structure/B1607489.png)